(S)-5-Fluoro-2-(1-(4-fluorophenyl)ethylamino)-6-(5-isopropoxy-1H-pyrazol-3-ylamino)nicotinonitrile
Overview
Description
AZD-6918 is a small molecule drug initially developed by AstraZeneca PLC. It is a potent and selective inhibitor of the tropomyosin receptor kinase family, specifically targeting the tropomyosin receptor kinase A. This compound was primarily investigated for its potential therapeutic applications in treating various types of malignant solid neoplasms, including refractory solid tumors .
Preparation Methods
The synthesis of AZD-6918 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of AZD-6918 is synthesized through a series of reactions involving the coupling of aromatic and heterocyclic compounds.
Functional group modifications: Various functional groups are introduced to the core structure through reactions such as halogenation, nitration, and reduction.
Final assembly: The final compound is assembled by coupling the modified core structure with other intermediates, followed by purification and characterization.
Industrial production methods for AZD-6918 would involve scaling up these synthetic routes while ensuring the purity and consistency of the final product. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities.
Chemical Reactions Analysis
AZD-6918 undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be used to remove oxygen atoms or introduce hydrogen atoms into the molecule, resulting in reduced derivatives.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The major products formed from these reactions are typically derivatives of AZD-6918 with modified functional groups.
Scientific Research Applications
Chemistry: The compound’s unique chemical properties make it a valuable tool for studying the mechanisms of chemical reactions and developing new synthetic methodologies.
Biology: AZD-6918 has been used to investigate the role of tropomyosin receptor kinase A in cellular signaling pathways and its involvement in various biological processes, such as cell growth and differentiation.
Medicine: The compound has shown promise as a therapeutic agent for treating malignant solid neoplasms, particularly those that are refractory to conventional treatments.
Mechanism of Action
AZD-6918 exerts its effects by selectively inhibiting the activity of tropomyosin receptor kinase A. This inhibition disrupts the signaling pathways mediated by tropomyosin receptor kinase A, which are involved in various cellular processes, including cell growth, survival, and differentiation. By blocking these pathways, AZD-6918 can induce cell death in malignant cells and inhibit tumor growth .
The molecular targets of AZD-6918 include the tropomyosin receptor kinase A and its downstream signaling partners, such as the phosphoinositide 3-kinase and the mitogen-activated protein kinase pathways. These pathways play critical roles in regulating cell proliferation, survival, and migration, making them important targets for cancer therapy .
Comparison with Similar Compounds
AZD-6918 is unique among tropomyosin receptor kinase inhibitors due to its high selectivity and potency. Similar compounds include:
CEP-701:
Entrectinib: A multi-targeted inhibitor that targets tropomyosin receptor kinase A, tropomyosin receptor kinase B, and tropomyosin receptor kinase C, as well as other kinases involved in cancer progression.
Larotrectinib: A selective inhibitor of tropomyosin receptor kinase A, tropomyosin receptor kinase B, and tropomyosin receptor kinase C, which has shown efficacy in treating tumors with tropomyosin receptor kinase gene fusions.
Compared to these compounds, AZD-6918 offers a unique combination of selectivity and potency, making it a valuable tool for studying tropomyosin receptor kinase A signaling and developing targeted therapies for cancer.
Properties
Molecular Formula |
C20H20F2N6O |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
5-fluoro-2-[[(1S)-1-(4-fluorophenyl)ethyl]amino]-6-[(3-propan-2-yloxy-1H-pyrazol-5-yl)amino]pyridine-3-carbonitrile |
InChI |
InChI=1S/C20H20F2N6O/c1-11(2)29-18-9-17(27-28-18)25-20-16(22)8-14(10-23)19(26-20)24-12(3)13-4-6-15(21)7-5-13/h4-9,11-12H,1-3H3,(H3,24,25,26,27,28)/t12-/m0/s1 |
InChI Key |
QRAQXWWNHQMCBH-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)F)NC2=NC(=C(C=C2C#N)F)NC3=CC(=NN3)OC(C)C |
SMILES |
CC(C)OC1=NNC(=C1)NC2=C(C=C(C(=N2)NC(C)C3=CC=C(C=C3)F)C#N)F |
Canonical SMILES |
CC(C)OC1=NNC(=C1)NC2=C(C=C(C(=N2)NC(C)C3=CC=C(C=C3)F)C#N)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AZD-6918; AZD6918; AZD 6918. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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